Physicochemical Differentiation from N,N-Dimethyl and N,N-Dipropyl Analogs via Lipophilicity and Polar Surface Area
Phenyl diethylsulfamate exhibits distinct lipophilicity and polar surface area compared to its closest N-alkyl analogs, which is quantifiable and predictive of differential behavior in biological systems. The compound has a calculated LogP of 2.7328 and a topological polar surface area (TPSA) of 54.99 Ų . In contrast, phenyl N,N-dimethylsulfamate (CAS 66950-63-8) has a lower calculated molecular weight and a TPSA of 55.84 Ų with a predicted LogP of 1.47 . The 1.26-unit increase in LogP for the diethyl analog indicates significantly higher lipophilicity, which directly correlates with enhanced passive membrane permeability and altered distribution profiles. This is a class-level inference based on established medicinal chemistry principles [1].
| Evidence Dimension | Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP: 2.7328, TPSA: 54.99 Ų |
| Comparator Or Baseline | Phenyl N,N-dimethylsulfamate: LogP: 1.47 (predicted), TPSA: 55.84 Ų |
| Quantified Difference | ΔLogP = +1.26 (increased lipophilicity), ΔTPSA = -0.85 Ų (slightly reduced polarity) |
| Conditions | In silico calculations; experimental data may differ. |
Why This Matters
For applications requiring membrane permeability (e.g., cell-based assays), the higher LogP of the diethyl analog suggests superior passive diffusion, making it a distinct and non-interchangeable tool compared to the dimethyl analog.
- [1] Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
